(2,5-Bis(difluoromethoxy)phenyl)hydrazine
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Overview
Description
(2,5-Bis(difluoromethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H8F4N2O2 and a molecular weight of 240.15 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, along with a hydrazine functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,5-difluoromethoxybenzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,5-Bis(difluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylhydrazines .
Scientific Research Applications
(2,5-Bis(difluoromethoxy)phenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-diabetic properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,6-Bis(difluoromethoxy)phenyl)hydrazine: Similar structure but with different positions of the difluoromethoxy groups.
Difluoromethoxylated Ketones: Used as building blocks for the synthesis of nitrogen-containing heterocycles.
Uniqueness
(2,5-Bis(difluoromethoxy)phenyl)hydrazine is unique due to the specific positioning of the difluoromethoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8F4N2O2 |
---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
[2,5-bis(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2O2/c9-7(10)15-4-1-2-6(16-8(11)12)5(3-4)14-13/h1-3,7-8,14H,13H2 |
InChI Key |
LKZURWZWBCVUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)NN)OC(F)F |
Origin of Product |
United States |
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